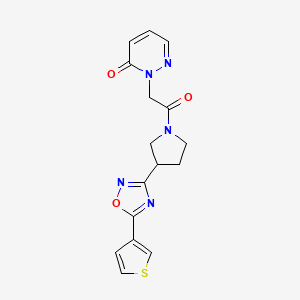
2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. Its distinctive composition, involving the integration of heterocyclic groups like pyridazinone, oxadiazole, and thiophene, contributes to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple stepwise reactions. Key steps include:
Formation of Oxadiazole: : This step involves the cyclization of a dithiocarbazate derivative with an appropriate hydrazide.
Formation of Pyrrolidine Derivative: : This is accomplished by reacting an appropriate ketone with an amine under reductive amination conditions.
Formation of the Pyridazinone Core: : This final step involves the cyclization of the intermediate compounds under acidic or basic conditions to yield the target pyridazinone.
Industrial Production Methods
Scaling the production of this compound requires careful optimization of reaction conditions. Industrial methods typically focus on achieving high yields with minimal by-products, often employing catalysts and automated reaction systems to streamline synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, such as:
Oxidation: : The thiophene ring can be oxidized using mild oxidizing agents.
Reduction: : Specific functional groups in the molecule may be selectively reduced using hydride donors.
Substitution: : The thiophene and oxadiazole rings are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperoxybenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4)
Substitution Conditions: Use of Lewis acids or bases to facilitate substitution reactions.
Major Products Formed
Reactions involving this compound typically yield derivatives that retain the core structure, but with modifications to the functional groups, enhancing or altering its properties.
Scientific Research Applications
2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one has significant potential in multiple fields:
Chemistry: : Used in the development of new synthetic pathways and study of heterocyclic chemistry.
Biology: : Explored for its interactions with biological macromolecules.
Medicine: : Investigated for potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The compound's effects are primarily exerted through interactions with specific molecular targets and pathways:
Molecular Targets: : It may bind to enzymes or receptors, influencing their activity.
Pathways Involved: : The exact pathways are subject to ongoing research, but may include modulation of signaling cascades and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one: : Similar structure but with a piperidine ring.
2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)morpholin-1-yl)ethyl)pyridazin-3(2H)-one: : Similar but contains a morpholine ring.
Uniqueness
Hope this was exactly what you needed! What next?
Properties
IUPAC Name |
2-[2-oxo-2-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-13-2-1-5-17-21(13)9-14(23)20-6-3-11(8-20)15-18-16(24-19-15)12-4-7-25-10-12/h1-2,4-5,7,10-11H,3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVVDZJNTWSZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2730132.png)
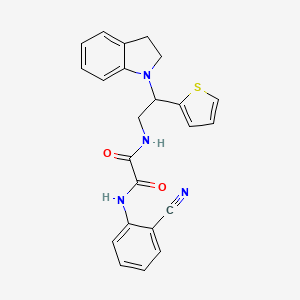
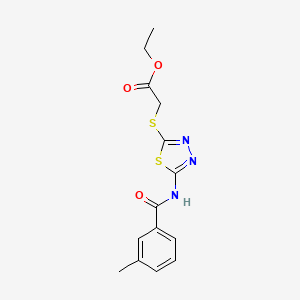
![N-tert-butyl-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2730135.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2730137.png)
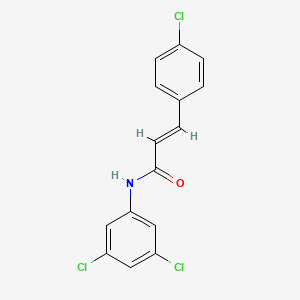
![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(5-chloropyridin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2730141.png)
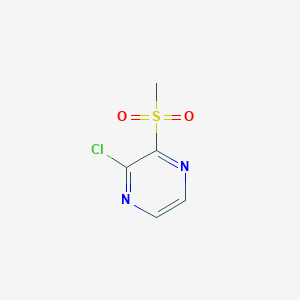
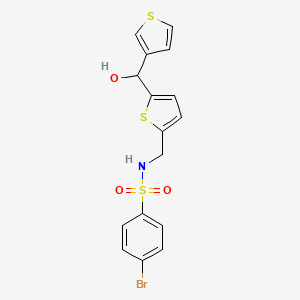
![N-(1-cyanocyclopentyl)-2-{[6-ethyl-3-(3-methoxypropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730147.png)
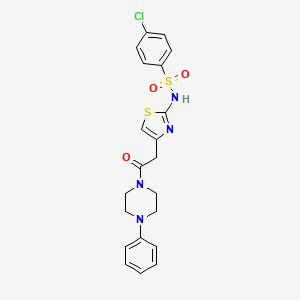
![1,4'-bipiperidin-1'-yl[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2730152.png)
